molecular formula C24H30N8O B12267247 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

Cat. No.: B12267247
M. Wt: 446.5 g/mol
InChI Key: ZJIMHEOJJCXTPY-UHFFFAOYSA-N
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Description

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine typically involves multiple steps:

    Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-b]pyridazine ring.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Formation of the But-2-yn-1-yl Linker: This involves the coupling of the alkyne moiety with the piperidinyl intermediate, typically using palladium-catalyzed cross-coupling reactions.

    Final Coupling with Piperazine: The final step involves the coupling of the pyridin-2-ylpiperazine with the but-2-yn-1-yl intermediate, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the triazolo or pyridazinyl moieties, potentially forming N-oxides.

    Reduction: Reduction reactions can target the alkyne linker, converting it to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alkenes or alkanes.

Scientific Research Applications

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo and pyridazinyl moieties are known to bind to active sites of enzymes, inhibiting their activity. The compound may also interact with G-protein coupled receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperidine
  • 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)morpholine

Uniqueness

The uniqueness of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine lies in its specific combination of functional groups and heterocyclic structures, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

IUPAC Name

3-methyl-6-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C24H30N8O/c1-20-26-27-23-7-8-24(28-32(20)23)30-13-9-21(10-14-30)33-19-5-4-12-29-15-17-31(18-16-29)22-6-2-3-11-25-22/h2-3,6-8,11,21H,9-10,12-19H2,1H3

InChI Key

ZJIMHEOJJCXTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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